molecular formula C14H21N3S B14581003 2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide CAS No. 61356-16-9

2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide

Cat. No.: B14581003
CAS No.: 61356-16-9
M. Wt: 263.40 g/mol
InChI Key: OLEZADUIWJGHSK-UHFFFAOYSA-N
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Description

2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide is a chemical compound with a complex structure that includes a hydrazine and carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide typically involves the reaction of 4-phenyl-3-thiosemicarbazide with an appropriate aldehyde or ketone under reflux conditions. For example, a solution of 4-phenyl-3-thiosemicarbazide in acetone can be heated to reflux for a couple of hours to yield the desired compound as colorless crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated hydrazine derivative.

Scientific Research Applications

2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazine and carbothioamide derivatives, such as:

Uniqueness

What sets 2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide apart is its unique structural features, which may confer specific reactivity and biological activity not observed in closely related compounds

Properties

CAS No.

61356-16-9

Molecular Formula

C14H21N3S

Molecular Weight

263.40 g/mol

IUPAC Name

[3-(4-propan-2-ylphenyl)butylideneamino]thiourea

InChI

InChI=1S/C14H21N3S/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-16-17-14(15)18/h4-7,9-11H,8H2,1-3H3,(H3,15,17,18)

InChI Key

OLEZADUIWJGHSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)CC=NNC(=S)N

Origin of Product

United States

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